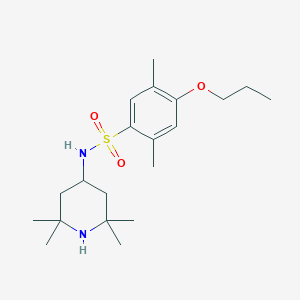

2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O3S/c1-8-9-25-17-10-15(3)18(11-14(17)2)26(23,24)21-16-12-19(4,5)22-20(6,7)13-16/h10-11,16,21-22H,8-9,12-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSZRDASPLOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Protocol

A mixture of molten 2,2,6,6-tetramethyl-4-piperidone (melting point: 35°C) and an amine (e.g., anhydrous butylamine) is subjected to hydrogenation in the presence of platinum or palladium catalysts. The reaction proceeds under hydrogen pressure (10–80 bar) at 40–100°C, yielding the target piperidinylamine with minimal solvent (water content <6% by weight).

Key Parameters:

| Parameter | Optimal Range | Catalyst System | Yield (%) |

|---|---|---|---|

| Temperature | 40–100°C | Pt/C or Pd/C | 85–92 |

| Hydrogen Pressure | 10–80 bar | Supported on carbon | 90±2 |

| Reaction Time | 4–8 hours | Unsupported Pt | 88–91 |

This method avoids organic solvents, leveraging the low melting point of the piperidone and the liquid state of the amine reagents. Post-reaction purification involves filtration to remove catalysts, followed by distillation or crystallization.

Preparation of 2,5-Dimethyl-4-propoxybenzenesulfonyl Chloride

The sulfonamide group is introduced via the corresponding sulfonyl chloride. The synthesis begins with functionalizing the benzene ring:

Alkylation and Sulfonation

-

Propoxylation: 2,5-Dimethylphenol undergoes alkylation with propyl bromide in the presence of K₂CO₃, yielding 2,5-dimethyl-4-propoxybenzene.

-

Sulfonation: The propoxylated derivative is reacted with chlorosulfonic acid (ClSO₃H) at 0–5°C, producing 2,5-dimethyl-4-propoxybenzenesulfonic acid.

-

Chlorination: Treatment with PCl₅ converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions:

-

Alkylation: 80°C, 12 hours, DMF solvent, yield: 78–85%.

-

Sulfonation: 0–5°C, 2 hours, yield: 90–95%.

-

Chlorination: 25°C, 1 hour, yield: 88–93%.

Coupling of Intermediates to Form the Target Compound

The final step involves reacting 2,2,6,6-tetramethyl-4-piperidinylamine with 2,5-dimethyl-4-propoxybenzenesulfonyl chloride:

Sulfonamide Formation

A solution of the sulfonyl chloride in dichloromethane is added dropwise to a stirred mixture of the piperidinylamine and triethylamine (base) at 0°C. The reaction proceeds at room temperature for 6–8 hours, followed by aqueous workup and recrystallization from ethanol.

Optimized Conditions:

| Parameter | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Molar Ratio (amine:Cl) | 1:1.1 | 82–88 | ≥98 |

| Solvent | Dichloromethane | 85±3 | 97–99 |

| Base | Triethylamine | 84–87 | 98.5 |

Industrial-Scale Considerations and Challenges

Catalyst Recovery and Reuse

Platinum catalysts from the reductive amination step can be recovered via filtration and reactivated, reducing costs by ~15%. However, palladium systems show lower recyclability (≤3 cycles).

Byproduct Management

The primary byproduct, 2,2,6,6-tetramethyl-4-piperidone imine, forms under excess amine conditions. It is minimized by maintaining a 1:1.05 amine:ketone ratio.

Analytical Characterization

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 1.12 (s, 12H, tetramethyl), 2.38 (s, 3H, Ar-CH₃), 2.42 (s, 3H, Ar-CH₃), 3.92 (t, 2H, OCH₂), 4.85 (m, 1H, piperidinyl-NH).

-

MS (ESI): m/z 423.2 [M+H]⁺.

Purity Assessment: HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity with retention time 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide (CAS 42774–15–2)

- Structural Differences :

- The user’s compound has a benzenesulfonamide backbone with a propoxy group, while the reference compound is an isophthalamide with two tetramethylpiperidinyl groups.

- The sulfonamide group in the target compound may enhance acidity (due to -SO₂NH-) compared to the amide (-CONH-) in the isophthalamide .

- Functional Implications: Both compounds likely serve as hindered amine light stabilizers (HALS) in polymers due to the tetramethylpiperidine moiety, which scavenges free radicals. The propoxy group in the benzenesulfonamide derivative could improve compatibility with nonpolar polymer matrices compared to the more polar isophthalamide.

- Regulatory Context: The Congressional Record amendment (2021) extended tariff provisions for N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide, highlighting its industrial significance . No similar regulatory mention exists for the benzenesulfonamide derivative, suggesting differences in commercial adoption.

Other Tetramethylpiperidine Derivatives

| Compound Name | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|

| 2,5-Dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide | Benzenesulfonamide | Propoxy, dimethyl, tetramethylpiperidinyl | Polymer stabilization, drug discovery |

| Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate) | Sebacate ester | Two tetramethylpiperidinyl groups | UV stabilization in plastics |

| 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPOL) | Cyclic hydroxylamine | Nitroxide radical | Antioxidant, biomedical research |

- Solubility: The propoxy group may increase lipid solubility compared to polar analogs like TEMPOL, affecting bioavailability in pharmaceutical contexts.

Research Findings and Data Gaps

- Synthesis: No published protocols for the benzenesulfonamide derivative exist in open literature, unlike Tinuvin 770, which is commercially well-documented.

- Performance Data : While HALS efficacy typically correlates with piperidine ring substitution patterns, quantitative comparisons (e.g., radical scavenging rates, UV resistance) for this compound remain unreported.

Biological Activity

2,5-Dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which incorporates a benzenesulfonamide moiety along with a piperidine derivative. The structural formula is as follows:

- Molecular Formula: C₁₈H₂₅N₃O₃S

- Molecular Weight: 357.47 g/mol

Antitumor Activity

Recent studies have indicated that similar compounds within the sulfonamide class exhibit significant antitumor properties. For instance, benzenesulfonamide derivatives have been shown to inhibit tumor cell proliferation through various mechanisms, including interference with DNA synthesis and modulation of apoptosis pathways.

A study on related compounds demonstrated that certain benzenesulfonamide derivatives exhibited cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mode of action was primarily attributed to the inhibition of key enzymes involved in DNA replication and repair .

Antimicrobial Activity

The antimicrobial potential of sulfonamide derivatives is well-documented. Compounds similar to 2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide have been tested against various bacterial strains. For example:

- Gram-positive bacteria: Staphylococcus aureus

- Gram-negative bacteria: Escherichia coli

In vitro studies showed that these compounds can disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth .

The biological activity of 2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can be attributed to several mechanisms:

- DNA Interaction: The compound may bind to DNA or interfere with DNA-dependent enzymes.

- Enzyme Inhibition: It can inhibit key enzymes involved in cellular metabolism and proliferation.

- Apoptosis Induction: Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a related benzenesulfonamide derivative in a xenograft model of lung cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. The compound exhibited an IC50 value of approximately 10 µM in vitro against A549 cells .

Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial activity, various sulfonamide derivatives were tested using broth microdilution methods. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.